

# Arl 15849XX: A Cholecystokinin Analog and its Presumed Effects on Gastric Emptying

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Arl 15849XX |           |
| Cat. No.:            | B1665174    | Get Quote |

Disclaimer: Publicly available scientific literature lacks specific studies detailing the effects of **Arl 15849XX** on gastric emptying. This technical guide is therefore based on the established pharmacological actions of cholecystokinin (CCK) and its octapeptide analogs (CCK-8), of which **Arl 15849XX** is a member. The experimental data and protocols presented herein are representative of studies conducted on CCK-8 and similar analogs and should be considered as a predictive framework for the potential effects of **Arl 15849XX**.

#### Introduction

Arl 15849XX is identified as a cholecystokinin octapeptide (CCK-8) analog, developed as a potential anti-obesity agent. Cholecystokinin is a crucial gut hormone that plays a significant role in gallbladder contraction, pancreatic enzyme secretion, and the regulation of gastric motility and satiety. The satiety-inducing and gastric emptying-modulating effects of CCK are primarily mediated by the CCK-A receptor. As an analog of CCK-8, Arl 15849XX is expected to mimic these actions, thereby influencing gastric emptying and contributing to a reduction in food intake. This document outlines the anticipated effects of Arl 15849XX on gastric emptying, based on the known pharmacology of CCK-8 analogs.

### **Core Requirements**

Data Presentation: Anticipated Effects of Arl 15849XX on Gastric Emptying



The following table summarizes hypothetical quantitative data representing the expected effects of a CCK-8 analog like **Arl 15849XX** on gastric emptying parameters in human and animal models. These values are extrapolated from published studies on CCK-8 and its analogs.

| Parameter                                           | Species         | Dosage of<br>CCK-8 Analog | Measurement<br>Method                      | Expected<br>Outcome                     |
|-----------------------------------------------------|-----------------|---------------------------|--------------------------------------------|-----------------------------------------|
| Gastric Emptying<br>T½ (minutes)                    | Human           | 1-5 μg/kg IV              | Scintigraphy                               | Significant increase (delayed emptying) |
| Rat                                                 | 10-100 μg/kg IP | Phenol Red Meal           | Dose-dependent increase                    |                                         |
| Percentage of<br>Gastric Retention<br>(%) at 60 min | Human           | 1-5 μg/kg IV              | Scintigraphy                               | Increased retention compared to placebo |
| Dog                                                 | 5-20 μg/kg IV   | Radiopaque<br>Markers     | Increased<br>number of<br>retained markers |                                         |
| Antral Contraction Frequency (contractions/min )    | Rat             | 10-50 μg/kg IV            | Manometry                                  | Increased<br>frequency and<br>amplitude |
| Pyloric Sphincter<br>Pressure<br>(mmHg)             | Human           | 1-5 μg/kg IV              | Manometry                                  | Increased basal pressure                |

# **Experimental Protocols: Methodologies for Assessing Gastric Emptying**



The following are detailed experimental protocols typical for investigating the effects of a CCK-8 analog on gastric emptying.

- 1. Gastric Scintigraphy in Humans
- Objective: To non-invasively measure the rate of solid and/or liquid phase gastric emptying.
- Subjects: Healthy human volunteers, fasted for at least 8 hours overnight.
- Procedure:
  - Subjects consume a standardized test meal labeled with a radioisotope (e.g., Technetium-99m sulfur colloid mixed with eggs for solid phase, or Indium-111 DTPA in water for liquid phase).
  - Immediately after meal ingestion, the subject is positioned under a gamma camera.
  - A CCK-8 analog (e.g., Arl 15849XX) or placebo is administered intravenously at a predetermined dose.
  - Anterior and posterior images of the stomach are acquired at regular intervals (e.g., every 15 minutes for 2-4 hours).
  - Regions of interest are drawn around the stomach to quantify the amount of radioactivity remaining over time.
  - Data are corrected for radioactive decay and tissue attenuation.
  - Gastric emptying curves are generated, and parameters such as the half-emptying time
     (T½) and percentage of retention at specific time points are calculated.
- 2. Phenol Red Meal Test in Rodents
- Objective: To assess gastric emptying of a liquid meal in a rodent model.
- Subjects: Male Wistar rats, fasted for 18-24 hours with free access to water.
- Procedure:



- The CCK-8 analog (e.g., Arl 15849XX) or vehicle is administered via intraperitoneal (IP) injection.
- After a specified pretreatment time (e.g., 15 minutes), a non-nutrient liquid meal containing a non-absorbable marker, phenol red (e.g., 1.5 ml of 1.5% methylcellulose with 0.05% phenol red), is administered by oral gavage.
- After a set time (e.g., 20 minutes), the animal is euthanized by cervical dislocation.
- The stomach is clamped at the pylorus and cardia, removed, and its content is collected.
- The amount of phenol red remaining in the stomach is quantified spectrophotometrically.
- Gastric emptying is calculated as the percentage of the phenol red meal that has emptied from the stomach compared to a control group euthanized immediately after gavage.

## **Mandatory Visualization**

Below are diagrams illustrating the key signaling pathway and a typical experimental workflow for studying the effects of a CCK-8 analog on gastric emptying.









Click to download full resolution via product page

• To cite this document: BenchChem. [Arl 15849XX: A Cholecystokinin Analog and its Presumed Effects on Gastric Emptying]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665174#arl-15849xx-and-its-effects-on-gastric-emptying]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com